(S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate

Enantioselective pharmacokinetics COX-2 inhibitor Chiral NSAID

(S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate (CAS 200880-31-5), also designated Etodolac methyl ester or Etodolac EP Impurity K, belongs to the pyranoindole acetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). This compound is the methyl ester derivative of etodolac and exists as the pharmacologically active (S)-enantiomer.

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
CAS No. 200880-31-5
Cat. No. B3250140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate
CAS200880-31-5
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC
InChIInChI=1S/C18H23NO3/c1-4-12-7-6-8-13-14-9-10-22-18(5-2,11-15(20)21-3)17(14)19-16(12)13/h6-8,19H,4-5,9-11H2,1-3H3/t18-/m0/s1
InChIKeyCRRWJZHQYUTACF-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Etodolac Methyl Ester (200880-31-5): Chiral NSAID Intermediate and Pharmacopoeial Impurity Reference Standard


(S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate (CAS 200880-31-5), also designated Etodolac methyl ester or Etodolac EP Impurity K, belongs to the pyranoindole acetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). This compound is the methyl ester derivative of etodolac and exists as the pharmacologically active (S)-enantiomer. It serves the dual role of a pivotal synthetic intermediate in the manufacture of chiral etodolac and a compendial impurity reference standard recognized by the European Pharmacopoeia [1][2].

Why Racemic or (R)-Etodolac Methyl Ester Cannot Replace (S)-Etodolac Methyl Ester (200880-31-5) in Chiral-Dependent Applications


The anti-inflammatory and analgesic activity of etodolac resides exclusively in the (S)-enantiomer; the (R)-enantiomer is inactive as a cyclooxygenase-2 (COX-2) inhibitor [1]. Consequently, substituting the (S)-configured methyl ester with the racemic mixture (RS) or the (R)-enantiomer compromises stereochemical fidelity in chiral synthesis, leading to 50% or more loss of target pharmacological activity in the final product. Furthermore, the methyl ester exhibits distinct physicochemical properties (including lipophilicity and hydrolytic stability) relative to the free carboxylic acid, etodolac, making it functionally non-interchangeable in prodrug design, solubility-optimized formulations, or analytical reference standard applications where precise retention time and impurity profiling are required [2].

Quantitative Differentiation Evidence for (S)-Etodolac Methyl Ester (CAS 200880-31-5) Versus Closest Analogs


Enantioselective Pharmacokinetics: 12.1-Fold Higher Clearance of S-Etodolac vs. R-Etodolac in Humans

In a two-way cross-over study in healthy volunteers receiving racemic etodolac, the (S)-enantiomer displayed substantially faster elimination than the (R)-enantiomer. Total plasma clearance was 26.8 L/h for S-etodolac vs. 2.21 L/h for R-etodolac, a 12.1-fold difference. Volume of distribution at steady-state (Vss) was 45.8 L for S-etodolac vs. 14.6 L for R-etodolac [1]. Since the (S)-methyl ester is the direct synthetic precursor of S-etodolac, its stereochemical integrity directly determines whether the resulting active pharmaceutical ingredient will exhibit this high-clearance, therapeutically active profile.

Enantioselective pharmacokinetics COX-2 inhibitor Chiral NSAID

COX-2 Inhibitory Activity: S-Enantiomer Exclusively Responsible vs. Inactive R-Enantiomer

In vitro prostaglandin synthetase inhibition assays and in vivo adjuvant-induced arthritis models in rats demonstrated that the (+)-(S)-enantiomer of etodolac accounts for virtually all COX-2 inhibitory and anti-inflammatory activity, while the (−)-(R)-enantiomer is devoid of COX-inhibitory activity [1][2]. In the rat adjuvant arthritis model, S-etodolac significantly suppressed paw swelling, whereas R-etodolac showed no anti-inflammatory effect. At high doses, racemic etodolac produced a lower gastric lesion index than equivalent doses of S-etodolac alone, while R-etodolac demonstrated gastroprotective effects [2].

COX-2 selectivity Enantiomeric activity Anti-inflammatory efficacy

Hydrolytic Conversion Efficiency: 95% Yield from Methyl Ester to Etodolac Acid

The methyl ester group serves as a protecting group for the carboxylic acid during synthesis, enabling efficient purification before final deprotection. Under optimized conditions, hydrolysis of etodolac methyl ester to etodolac acid proceeds with 95.0% molar yield (reflux, 2.5 h) [1]. This near-quantitative conversion contrasts with direct alkylation approaches to etodolac acid, which can suffer from lower yields and more complex purification due to the presence of the free carboxylic acid moiety.

Synthetic intermediate Hydrolysis yield Process chemistry

Physicochemical Differentiation: LogP and Aqueous Solubility of Methyl Ester vs. Etodolac Acid

The methyl ester exhibits higher lipophilicity than the parent carboxylic acid. Computed logP for etodolac methyl ester is 3.47 [1], compared to etodolac acid with a reported logP approximately 2.5 [2]. Aqueous solubility of the methyl ester is estimated at 3.04 mg/L at 25°C , whereas etodolac acid is reported at approximately 16 mg/L (or classified as practically insoluble in water) [3]. These differences directly impact gastrointestinal absorption, formulation strategy, and analytical method development.

Lipophilicity Solubility Formulation development

Regulatory Identity: EP Impurity K Reference Standard for ANDA/QC Applications

The compound is codified as Etodolac EP Impurity K in the European Pharmacopoeia, defined chemically as Methyl [(1RS)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate [1]. The (S)-enantiomer-specific CAS 200880-31-5 distinguishes it from the racemic mixture (CAS 122188-02-7). As a pharmacopoeial impurity reference standard, it is required for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) for etodolac products [2]. Non-compendial methyl ester analogs lack this regulatory recognition, rendering them unsuitable for compliance-driven analytical workflows.

Pharmacopoeial impurity Reference standard Analytical method validation

Optimal Procurement Scenarios for (S)-Etodolac Methyl Ester (CAS 200880-31-5) Based on Quantitative Differentiation Evidence


Chiral Etodolac API Synthesis Requiring Enantiopure S-Etodolac

When the synthetic objective is production of enantiomerically pure S-etodolac—the sole pharmacologically active enantiomer (Demerson et al., 1983; Inoue et al., 2011)—the (S)-methyl ester (CAS 200880-31-5) serves as the direct hydrolysis precursor. The 95% hydrolysis yield (Dai et al., 2005) enables high-efficiency conversion to the active pharmaceutical ingredient while preserving stereochemical integrity. Use of the racemic methyl ester would introduce a 50% contamination of the inactive R-enantiomer, necessitating costly chiral resolution and reducing overall yield. [1][2][3]

Pharmacopoeial Impurity Profiling and ANDA Method Validation for Etodolac Drug Products

Regulatory submissions for generic etodolac products require identification and quantification of EP Impurity K (etodolac methyl ester). The (S)-enantiomer-specific standard (CAS 200880-31-5) is essential for establishing system suitability, determining relative retention times, and validating HPLC/LC-MS methods per EP monograph specifications. Non-compendial methyl ester batches lacking defined stereochemical purity cannot satisfy these regulatory requirements, potentially delaying ANDA approval. [4][5]

Ester Prodrug Development Leveraging Enhanced Lipophilicity for Improved Membrane Permeability

For research programs exploring ester prodrug strategies to enhance etodolac bioavailability, the methyl ester (logP 3.47) offers a 1.0 log unit increase in lipophilicity relative to etodolac acid (logP ≈ 2.5). This physicochemical advantage can improve passive membrane diffusion in cell-based permeability assays (e.g., Caco-2, PAMPA) and may translate to higher intracellular drug concentrations in target tissues, provided that esterase-mediated hydrolysis releases the active acid intracellularly. [6][7]

Enantioselective Pharmacokinetic Studies Investigating Stereoselective Drug Disposition

Given the 12.1-fold difference in plasma clearance between S-etodolac (26.8 L/h) and R-etodolac (2.21 L/h) (Silva et al., AAPS J. 2017), researchers conducting enantioselective pharmacokinetic or drug-drug interaction studies require the stereochemically pure (S)-methyl ester as a starting material for synthesizing isotopically labeled or derivatized S-etodolac analogs. Any contamination with the R-enantiomer would confound the measurement of enantiomer-specific clearance and volume of distribution parameters. [8]

Quote Request

Request a Quote for (S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.